

A Head-to-Head Comparison of SAR107375 and Rivaroxaban in Preclinical Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two anticoagulant agents, **SAR107375** and rivaroxaban, in established thrombosis models. The data presented is compiled from published studies to assist researchers in evaluating these compounds for further investigation and development.

At a Glance: SAR107375 vs. Rivaroxaban

Feature	SAR107375	Rivaroxaban
Mechanism of Action	Dual inhibitor of Factor Xa and Thrombin[1]	Direct Factor Xa inhibitor
Administration	Oral and Intravenous[1]	Oral
Thrombosis Model Efficacy	Potent antithrombotic activity in a rat venous thrombosis model[1]	Effective in various venous and arterial thrombosis models in rats and rabbits
Bleeding Liability	Reduced bleeding liability compared to rivaroxaban in a rat arterial thrombosis model[1]	Dose-dependent increase in bleeding time at higher antithrombotic doses

Efficacy in a Venous Thrombosis Model



SAR107375 has demonstrated potent antithrombotic effects in a rat model of venous thrombosis. The efficacy is presented as the median effective dose (ED50), which is the dose required to achieve 50% of the maximum antithrombotic effect.

Table 1: Antithrombotic Efficacy of **SAR107375** in a Rat Venous Thrombosis Model[1]

Compound	Administration	ED50 (mg/kg)
SAR107375	Intravenous (i.v.)	0.07
SAR107375	Oral (p.o.)	2.8

Data for rivaroxaban in a directly comparable venous thrombosis model from the same study is not available. However, other studies have shown rivaroxaban to be effective in rat venous thrombosis models with an intravenous ED50 of 0.1 mg/kg in a stasis-induced model.

Comparative Bleeding Liability in an Arterial Thrombosis Model

A direct comparison of the bleeding risk associated with **SAR107375** and rivaroxaban was conducted in a rat wire coil-induced arterial thrombosis model. This model is considered more relevant to arterial thrombosis. The bleeding liability was assessed by measuring the fold increase in blood loss at a dose that produces 80% antithrombotic efficacy (ED80).

Table 2: Comparative Bleeding Liability of **SAR107375** and Rivaroxaban in a Rat Wire Coil Model[1]

Compound	Bleeding Liability (Fold increase in blood loss relative to ED80)
SAR107375	2-fold
Rivaroxaban	Data suggests a higher bleeding liability compared to SAR107375 in this model[1]
Dabigatran Etexilate	Compared in the same study[1]



This data suggests that **SAR107375** may have a more favorable safety profile with a lower propensity for bleeding compared to rivaroxaban at effective antithrombotic doses in this specific arterial thrombosis model.[1]

Experimental Protocols Rat Venous Thrombosis Model

Objective: To assess the antithrombotic efficacy of a test compound in preventing venous thrombus formation.

Methodology:

- Animal Model: Male Sprague-Dawley rats are used.
- Anesthesia: Animals are anesthetized.
- Surgical Procedure: A laparotomy is performed to expose the inferior vena cava. A ligature is placed around the vena cava.
- Thrombosis Induction: A hypercoagulable state is induced, typically by the administration of a thrombogenic stimulus.
- Drug Administration: The test compound (e.g., **SAR107375**) is administered either intravenously or orally at various doses prior to the thrombogenic stimulus.
- Thrombus Evaluation: After a set period, the ligated segment of the vena cava is excised, and the formed thrombus is isolated and weighed.
- Data Analysis: The percentage inhibition of thrombus formation is calculated for each dose group compared to a vehicle control group. The ED50 is then determined from the doseresponse curve.

Rat Wire Coil Arterial Thrombosis Model (for Bleeding Assessment)

Objective: To evaluate the bleeding risk of an antithrombotic agent in a model that mimics arterial thrombosis.



Methodology:

- Animal Model: Male rats are used.
- Procedure: A wire coil is inserted into the carotid artery, which induces thrombus formation.
- Drug Administration: The test compounds (**SAR107375** and rivaroxaban) are administered at doses predetermined to achieve 80% efficacy (ED80) in a relevant thrombosis model.
- Bleeding Assessment: Bleeding is induced by a standardized tail transection. The total blood loss is then measured over a specific period.
- Data Analysis: The fold increase in blood loss for each compound is calculated relative to the blood loss observed in a vehicle-treated control group.

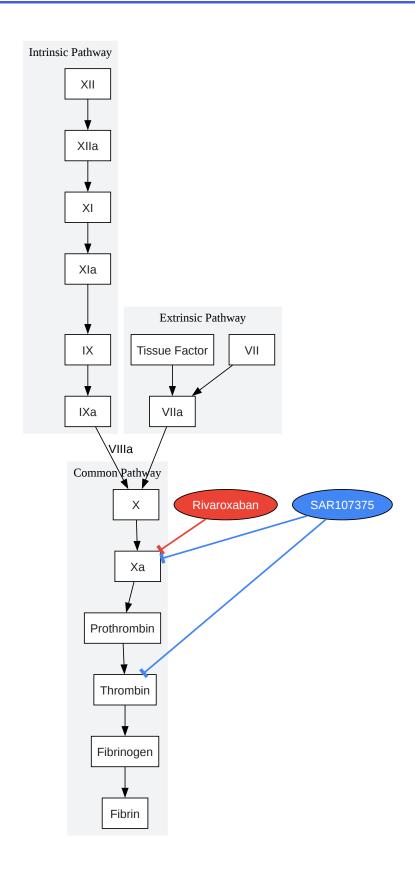
Mechanism of Action and Signaling Pathways

Rivaroxaban is a selective direct inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. By inhibiting FXa, rivaroxaban effectively blocks the conversion of prothrombin to thrombin, thereby reducing thrombus formation.

SAR107375 is a dual inhibitor, targeting both Factor Xa and thrombin (Factor IIa).[1] This dual mechanism of action may offer a more comprehensive anticoagulant effect by inhibiting two crucial steps in the coagulation cascade.

Below are diagrams illustrating the coagulation cascade and the points of inhibition for both **SAR107375** and rivaroxaban.





Click to download full resolution via product page

Caption: Coagulation cascade and inhibitor targets.



Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of antithrombotic agents as described in the experimental protocols.



Click to download full resolution via product page

Caption: Preclinical antithrombotic evaluation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of SAR107375 and Rivaroxaban in Preclinical Thrombosis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374944#sar107375-versus-rivaroxaban-in-thrombosis-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com